molecular formula C21H18O11 B588632 Genistein 4'-O-glucuronide CAS No. 245084-07-5

Genistein 4'-O-glucuronide

Cat. No. B588632
M. Wt: 446.364
InChI Key: NHEBJNCJBWUPCK-ZFORQUDYSA-N
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Description

Genistein 4’-O-glucuronide is an acrovestone and an isoflavonoid . It is a naturally occurring chemical constituent with a similar chemical structure to mammalian estrogens .


Synthesis Analysis

The synthesis of isoflavone remains a crucial auxiliary in the traditional logic of structural explanation of natural analogs . Because of the ease with which isoflavones may be converted into most other kinds of isoflavonoids, they are usually the first synthetic targets .


Molecular Structure Analysis

The molecular formula of Genistein 4’-O-glucuronide is C21H18O11 . The molecular weight is 446.4 g/mol . The IUPAC name is (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .


Chemical Reactions Analysis

Genistein, the parent compound of Genistein 4’-O-glucuronide, has been widely investigated for its anticancer properties . The discovery of genistein’s mechanism of action indicates its potential for apoptosis induction and cell cycle arrest in gastrointestinal cancer, especially gastric and colorectal cancer .


Physical And Chemical Properties Analysis

Genistein 4’-O-glucuronide has a molecular weight of 446.4 g/mol . Its molecular formula is C21H18O11 . The IUPAC name is (2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid .

Scientific Research Applications

Metabolism and Bioavailability

  • A study developed a sensitive UPLC-MS/MS method to quantify genistein and its metabolites, including Genistein 4'-O-glucuronide (G-4'-G), in mouse blood, revealing insights into genistein's oral bioavailability and metabolism in mice (Yang et al., 2010).

Pharmacokinetics

  • Research examining the pharmacokinetics of genistein in rats found significant presence of Genistein 4'-O-glucuronide in plasma, bile, and urine, indicating its role in genistein's absorption, metabolism, and excretion (Zhou et al., 2008).

Role in Cancer Prevention

  • A study explored the metabolism of genistein and its phase II conjugates, including Genistein 4'-O-glucuronide, in human breast cell lines, highlighting its potential role in breast cancer prevention (Yuan et al., 2012).

Disposition in Aquatic Species

  • Genistein 4'-O-glucuronide was identified as a key metabolite in the disposition of genistein in rainbow trout and Siberian sturgeon, contributing to understanding the impact of genistein in aquatic species (Gontier-Latonnelle et al., 2007).

Nutrikinetic Profiles

  • A study on the nutrikinetic profiles of genistein metabolites, including Genistein 4'-O-glucuronide, in humans after soy ingestion, provided insights into the bioavailability and metabolism of genistein in different food formats (Smit et al., 2014).

Impact on Estrogen Receptors

  • Research on the interactions of phytoestrogens, including genistein metabolites like Genistein 4'-O-glucuronide, with estrogen receptors α and β, contributed to understanding their estrogenic activities (Kinjo et al., 2004).

Future Directions

The pharmacological activities resulting from the experimental studies of this review support the traditional uses of genistein, but in the future, further investigations are needed on the efficacy, safety, and use of nanotechnologies to increase bioavailability and therapeutic efficacy .

properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-(5,7-dihydroxy-4-oxochromen-3-yl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O11/c22-9-5-12(23)14-13(6-9)30-7-11(15(14)24)8-1-3-10(4-2-8)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21-23,25-27H,(H,28,29)/t16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEBJNCJBWUPCK-ZFORQUDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)OC4C(C(C(C(O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00671254
Record name 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Genistein 4'-O-glucuronide

CAS RN

245084-07-5
Record name 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl beta-D-glucopyranosiduronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00671254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(5,7-Dihydroxy-4-oxo-4H-1-benzopyran-3-yl)phenyl β-D-Glucopyranosiduronic Acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Genistein 4'-O-glucuronide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FU3VPX7SLD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
52
Citations
Z Yang, W Zhu, S Gao, H Xu, B Wu, K Kulkarni… - … of pharmaceutical and …, 2010 - Elsevier
The purpose of this research was to develop a sensitive and reproducible UPLC–MS/MS method to simultaneously quantify genistein, genistein-7-O-glucuronide (G-7-G), genistein-4′-…
Number of citations: 90 www.sciencedirect.com
J Bursztyka, E Perdu, J Tulliez, L Debrauwer… - Food and chemical …, 2008 - Elsevier
… We can conclude that this metabolite is genistein 4′-O-glucuronide. … by microsomes in presence of UDPGA and identified by 1 H NMR as genistein 4′-O-glucuronide (see Section 2). …
Number of citations: 62 www.sciencedirect.com
L Guy, N Védrine, M Urpi-Sarda… - Nutrition and …, 2008 - Taylor & Francis
… Compounds 2 and 4 were tentatively identified as daidzein 4′-O-glucuronide and genistein 4′-O-glucuronide on the basis of ion transitions and retention times. cps, counts per …
Number of citations: 39 www.tandfonline.com
J Bursztyka, E Perdu, K Pettersson, I Pongratz… - Toxicology In Vitro, 2008 - Elsevier
… = 13.9 min) and genistein 4′-O-glucuronide (R T = 15.3 min). One metabolite of BPA was identified by mass spectrometry. [M–H] – ion was detected at m/z 403. …
Number of citations: 37 www.sciencedirect.com
R Boonpawa, A Spenkelink, A Punt… - British Journal of …, 2017 - Wiley Online Library
Background and Purpose The in vivo oestrogenicity of genistein and its glycoside genistin is still under debate. The present study aimed to develop a physiologically based kinetic (PBK…
Number of citations: 22 bpspubs.onlinelibrary.wiley.com
Z Yang, W Zhu, S Gao, T Yin, W Jiang, M Hu - Drug Metabolism and …, 2012 - ASPET
It was recently proposed that the improved oral bioavailability of genistein aglycone and conjugates in Bcrp1(−/−) mice is mainly due to increased intestinal absorption of aglycone and …
Number of citations: 83 dmd.aspetjournals.org
HH Jang, H Noh, HW Kim, SY Cho, HJ Kim, SH Lee… - Food chemistry, 2020 - Elsevier
Fermentation may enhance the nutritional properties of foods by increasing metabolite bioactivity or bioavailability. This study explored the effect of fermentation on isoflavone …
Number of citations: 24 www.sciencedirect.com
R Tsuchihashi, M Okawa, T Nohara - Natural medicines= 生薬学雑誌, 2004 - cir.nii.ac.jp
… From the urine of the subjects who consumed soybean curd (tofu), genistein 4'-O-glucuronide, genistein 7-O-glucuronide, 7-O-glucuronyl-genistcin 4'-O-sulfate, daidzein 4'-O-gl …
Number of citations: 10 cir.nii.ac.jp
M Gayathri - 2023 - 14.139.185.57
… can be considered for further studies regarding the treatment of type 2 diabetes mellitus and fourteen compounds namely scutellarin, vicenin, ursolic acid, genistein 4-O-glucuronide, …
Number of citations: 0 14.139.185.57
Z Shi, G Zhang, L Zhao, S Wang, Y Kano… - European journal of drug …, 2015 - Springer
… (2010) found that the retention time of genistein-4′-O-glucuronide was 0.1 min later than that of genistein-7-O-glucuronide in a similar UHPLC system. Therefore, the metabolite M 13 …
Number of citations: 13 link.springer.com

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